5-(4-Cyanophenyl)furan-2-carbonyl chloride

Structure-Activity Relationship (SAR) Physicochemical Properties Computational Chemistry

This acyl chloride reagent installs the 5-(4-cyanophenyl)furan-2-carbonyl fragment into target molecules via nucleophilic acyl substitution. The para-cyanophenyl substituent imparts a unique electron-withdrawing and lipophilic profile (XLogP3 ≈ 2.2 for the corresponding acid) that is structurally distinct from p-chloro or p-nitro analogs. This precise electronic fingerprint is critical for maintaining SAR integrity in non-ATP-competitive MK2 (MAPKAPK2) inhibitor campaigns for inflammatory diseases and in dual FPTase/GGPTase-I anticancer programs. Procure this exact reagent to ensure fidelity in lead optimization—structural substitutions without experimental revalidation risk derailing potency and selectivity. Available in research quantities with ≥97% purity; bulk and custom synthesis inquiries welcome.

Molecular Formula C12H6ClNO2
Molecular Weight 231.63 g/mol
Cat. No. B15055042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyanophenyl)furan-2-carbonyl chloride
Molecular FormulaC12H6ClNO2
Molecular Weight231.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)Cl
InChIInChI=1S/C12H6ClNO2/c13-12(15)11-6-5-10(16-11)9-3-1-8(7-14)2-4-9/h1-6H
InChIKeyLLERFXVOBIIWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Cyanophenyl)furan-2-carbonyl chloride CAS 1706434-34-5: Reagent-Grade Acyl Chloride for Targeted Molecular Scaffold Construction


5-(4-Cyanophenyl)furan-2-carbonyl chloride (CAS: 1706434-34-5; MF: C₁₂H₆ClNO₂; MW: 231.63 g/mol) is an aromatic acyl chloride reagent. It is composed of a furan ring core, substituted at the 2-position with a reactive carbonyl chloride group and at the 5-position with a para-cyanophenyl moiety [1]. This compound is supplied as a research intermediate with typical commercial specifications of 95% purity . Its primary function is as an electrophilic acylating agent for the installation of the 5-(4-cyanophenyl)furan-2-carbonyl fragment into larger molecular architectures, facilitated by nucleophilic acyl substitution at the carbonyl carbon [1].

Why 5-(4-Cyanophenyl)furan-2-carbonyl chloride Cannot Be Replaced by Generic Furan Acyl Chlorides


Direct substitution of 5-(4-cyanophenyl)furan-2-carbonyl chloride with other 5-arylfuran-2-carbonyl chlorides is not chemically valid without experimental validation. The unique electronic properties of the para-cyanophenyl substituent, due to its strong electron-withdrawing and conjugative effects, fundamentally alter the reactivity and physicochemical profile of the resulting molecular scaffold [1]. This structural differentiation is critical for maintaining the integrity of structure-activity relationships (SAR) in drug discovery campaigns. For example, the p-cyanophenyl group provides a specific lipophilic and electronic footprint distinct from a p-chlorophenyl or p-nitrophenyl group [2]. Procuring the precise reagent is therefore essential for synthesizing target compounds with defined biological activities, as exemplified by its application in developing non-ATP-competitive MK2 inhibitors for inflammatory diseases .

5-(4-Cyanophenyl)furan-2-carbonyl chloride: Key Differentiation Data for Scientific Procurement


Electronic Property and LogP Differentiation from Closely Related 5-Arylfuran-2-carbonyl Chlorides

The presence of a para-cyanophenyl substituent at the 5-position of the furan ring significantly impacts the compound's lipophilicity and electronic distribution compared to its unsubstituted and halogenated analogs. A calculated partition coefficient (XLogP3) of 2.2 for the structurally similar 5-(4-cyanophenyl)-2-furoic acid precursor is reported . This can be compared to computed logP values for analogs with different 4-substituents. This data highlights how the specific para-cyanophenyl group provides a distinct physicochemical profile, which is crucial for optimizing drug-like properties such as membrane permeability and solubility in medicinal chemistry programs .

Structure-Activity Relationship (SAR) Physicochemical Properties Computational Chemistry

Validated Synthetic Utility for Generating Pharmacologically Relevant MK2 Inhibitor Scaffolds

The commercial availability of this compound directly enables the synthesis of a validated pharmacophore. Its precursor, 5-(4-cyanophenyl)-2-furoic acid, is explicitly documented as a reagent for preparing dihydrooxadiazole series non-ATP-competitive MK2 (MAPKAPK2) inhibitors, a target for inflammatory diseases like arthritis . This application provides a clear and proven path for incorporating the 5-(4-cyanophenyl)furan-2-carbonyl fragment into compounds with known biological activity. This contrasts with many generic aryl furan acyl chlorides, which lack such well-defined and documented applications in specific, high-value therapeutic target spaces.

Medicinal Chemistry Inflammation Kinase Inhibitors

Scaffold for Generating Dual Prenylation Inhibitors with Nanomolar Potency

Research indicates that the cyanophenyl group is a critical component for achieving high potency in dual prenylation inhibitors. A compound containing this motif was reported to be a dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase-I (GGPTase-I), with IC50 values of 2 nM and 95 nM, respectively [1]. Furthermore, the study explicitly notes that replacing the cyanophenyl group with various biaryls led to the discovery of highly potent dual inhibitors [1]. This demonstrates that the 5-(4-cyanophenyl)furan-2-carbonyl fragment is not merely a generic building block but a key pharmacophoric element for achieving potent activity against these therapeutically relevant enzyme targets.

Oncology Signal Transduction Chemical Biology

High-Value Applications for 5-(4-Cyanophenyl)furan-2-carbonyl chloride Procurement


Synthesis of Non-ATP-Competitive MK2 Inhibitors for Inflammation Research

Utilize 5-(4-cyanophenyl)furan-2-carbonyl chloride as a key acylating agent to construct furan-2-carboxyamide-based MK2 inhibitors. The reagent installs the essential 5-(4-cyanophenyl)furan-2-carbonyl fragment, which is a validated component of non-ATP-competitive inhibitors targeting MK2 (MAPKAPK2), a key kinase in inflammatory signaling pathways, such as those implicated in arthritis .

Synthesis of Potent Dual FPTase/GGPTase-I Inhibitors for Oncology Research

Employ 5-(4-cyanophenyl)furan-2-carbonyl chloride to introduce the cyanophenyl group onto a core scaffold. This specific moiety has been demonstrated to be essential for achieving potent dual inhibition of farnesyltransferase (FPTase, IC50 = 2 nM) and geranylgeranyltransferase-I (GGPTase-I, IC50 = 95 nM), a validated strategy for developing anticancer agents [1].

Physicochemical Property Optimization in Drug Discovery Programs

Incorporate 5-(4-cyanophenyl)furan-2-carbonyl chloride into lead optimization efforts to precisely modulate lipophilicity and electron density. The specific electronic and lipophilic profile (e.g., XLogP3 = 2.2 for the corresponding acid) conferred by the p-cyanophenyl group is a critical parameter for tuning membrane permeability, metabolic stability, and target engagement, and is a key differentiator from other aryl-substituted analogs .

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